1,2-ジブロモ-4,5-ジフルオロベンゼン

説明

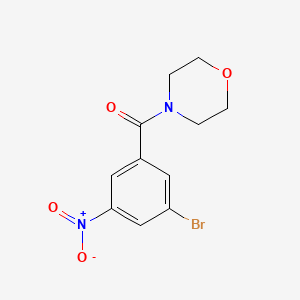

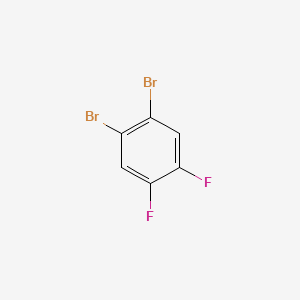

1,2-Dibromo-4,5-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It appears as a white to pale yellow or pale brown crystalline or fused solid .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-4,5-difluorobenzene consists of a benzene ring substituted with two bromine atoms and two fluorine atoms .

Chemical Reactions Analysis

1,2-Dibromo-4,5-difluorobenzene has been used in the preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl and 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol . Further details about its chemical reactions are not available in the search results.

Physical And Chemical Properties Analysis

1,2-Dibromo-4,5-difluorobenzene is a white crystalline low melting mass . It has a molecular weight of 271.88 .

科学的研究の応用

フッ素化化合物の合成

1,2-ジブロモ-4,5-ジフルオロベンゼンは、様々なフッ素化化合物の合成における出発物質として使用できます。 臭素原子とフッ素原子の両方が存在するため、有機合成における汎用性の高い試薬となります .

有機化学におけるビルディングブロック

この化合物は、特により大きく、より複雑な分子の合成において、有機化学におけるビルディングブロックとして役立ちます。 その臭素原子は、求核置換反応によって他の基に置き換えることができます .

ビフェニル誘導体の調製

1,2-ジブロモ-4,5-ジフルオロベンゼンは、フッ素化ビフェニルの種類である2,2’-ジブロモ-4,4’,5,5’-テトラフルオロビフェニルの調製に使用できます .

アルコールの合成

また、フッ素化アルコールの一種である2-(2,3-ジブロモ-5,6-ジフルオロフェニル)プロパン-2-オールの調製にも使用できます .

研究用途

1,2-ジブロモ-4,5-ジフルオロベンゼンは、特殊化学物質として、研究機関で頻繁に使用されています。 反応機構の研究、新しい合成法の開発、またはフッ素化化合物の性質の調査に使用できます .

医薬品研究

1,2-ジブロモ-4,5-ジフルオロベンゼンから誘導されたものも含め、フッ素化化合物は、医薬品研究で頻繁に使用されます。 フッ素の独自の性質は、薬物分子の生物学的活性、代謝安定性、バイオアベイラビリティを向上させることができます .

Safety and Hazards

1,2-Dibromo-4,5-difluorobenzene is classified as a flammable liquid and vapour, and it can cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of skin contact, it is recommended to wash with plenty of water .

特性

IUPAC Name |

1,2-dibromo-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEZQWOKRHOKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215026 | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

64695-78-9 | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64695-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64695-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-4,5-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56N35RZH2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-dibromo-4,5-difluorobenzene facilitate solvent-free synthesis, and what are the advantages of this approach?

A: 1,2-Dibromo-4,5-difluorobenzene acts as a template in the solvent-free synthesis of rctt-tetrakis(4-pyridyl)cyclobutane []. It forms a co-crystal with the precursor molecules through dry vortex grinding. Upon exposure to light, a [2 + 2] cycloaddition reaction occurs, forming the desired cyclobutane product. Importantly, 1,2-dibromo-4,5-difluorobenzene sublimes during this process, leaving behind the virtually pure photoproduct [].

Q2: How does 1,2-dibromo-4,5-difluorobenzene influence the performance of organic solar cells?

A: 1,2-Dibromo-4,5-difluorobenzene functions as a volatile additive in organic solar cells []. It interacts with both the polymer donor and small molecule acceptor materials in the active layer. Due to its polar nature, it exhibits strong dipole-dipole interactions with the active layer components []. This influences the crystallization kinetics of both donor and acceptor materials during film formation, leading to a more favorable nanoscale morphology []. This improved morphology enhances charge transport and reduces recombination losses, ultimately leading to improved solar cell performance [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)

![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)